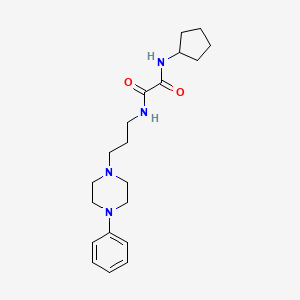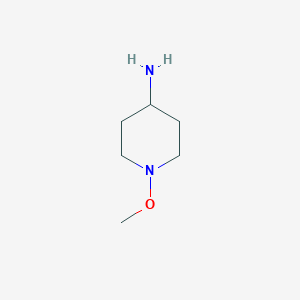
2-((2,3-dihidro-1H-inden-5-il)metoxi)benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde” is a chemical compound with the CAS Number: 1408987-90-5 . It has a molecular weight of 252.31 . The IUPAC name for this compound is 2-(2,3-dihydro-1H-inden-5-ylmethoxy)benzaldehyde . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde” is 1S/C17H16O2/c18-11-16-4-1-2-7-17(16)19-12-13-8-9-14-5-3-6-15(14)10-13/h1-2,4,7-11H,3,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde” is a powder that is stored at room temperature . It has a molecular weight of 252.31 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Mecanismo De Acción
The mechanism of action of DIMBA is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, apoptosis, and oxidative stress. DIMBA has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which play a key role in the inflammatory response. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
DIMBA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to oxidative stress. Additionally, DIMBA has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. The compound has also been shown to regulate the levels of neurotransmitters, such as dopamine and serotonin, which play a key role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIMBA in lab experiments is its high purity and stability. The compound can be easily synthesized with high yields, making it readily available for research purposes. Additionally, DIMBA exhibits potent therapeutic effects at low concentrations, making it a cost-effective option for research. However, one of the limitations of using DIMBA is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on DIMBA. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the mechanism of action of DIMBA and its potential use in the treatment of various diseases. Finally, the development of new derivatives of DIMBA with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research. It exhibits potent anti-inflammatory, anti-cancer, and anti-oxidant properties and has been shown to possess neuroprotective and anti-depressant properties. The compound can be easily synthesized with high yields and exhibits potent therapeutic effects at low concentrations. However, its limited solubility in aqueous solutions may affect its bioavailability and efficacy. Further studies are needed to elucidate the mechanism of action of DIMBA and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of DIMBA involves a multi-step process that includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with cyclohexanone followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the indene derivative with formaldehyde to produce 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Inhibición del Receptor de Dominio Discoidina 1 (DDR1)
- Aplicación: Los derivados de la 2-amino-2,3-dihidro-1H-inden-5-carboxamida se han diseñado como inhibidores selectivos de DDR1. Un compuesto representativo, 7f, se une a DDR1 con alta afinidad (Kd = 5.9 nM) e inhibe su actividad quinasa (IC50 = 14.9 nM). Estos compuestos muestran promesa en la supresión de la señalización de DDR1 inducida por colágeno y la transición epitelio-mesenquimal, lo que los convierte en candidatos potenciales para la terapia contra el cáncer .
Inhibición de RIPK1
- Aplicación: El 2-((2,3-dihidro-1H-indol-5-il)metoxi)benzaldehído inhibe eficientemente RIPK1 (KD = 0.004 μM) y protege a las células de la necroptosis. Atenúa la muerte celular necrótica inducida por células tumorales, tanto in vitro como in vivo .
Actividad Antituberculosa
- Aplicación: Se investigó la actividad antituberculosa in vitro de los derivados de (E)-1-(2-(1H-indol-3-il)-5-(piridin-4-il)-1,3,4-oxadiazol-3(2H)-il)-3-(sustituido fenil)prop-2-en-1-ona, incluidos los derivados de piridina e indol. Estos compuestos muestran potencial contra Mycobacterium tuberculosis (MTB) y Mycobacterium bovis (BCG) .
Síntesis Química y Estudios QSAR
- Aplicación: Los investigadores han sintetizado y estudiado compuestos relacionados para explorar sus propiedades químicas y optimizar sus actividades biológicas .
Estrategias de Orientación al Estroma
Safety and Hazards
The safety information for “2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde” indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-11-16-4-1-2-7-17(16)19-12-13-8-9-14-5-3-6-15(14)10-13/h1-2,4,7-11H,3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCRTUGFTHETID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)COC3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408987-90-5 |
Source


|
| Record name | 2-((2,3-dihydro-1H-inden-5-yl)methoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)
![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)
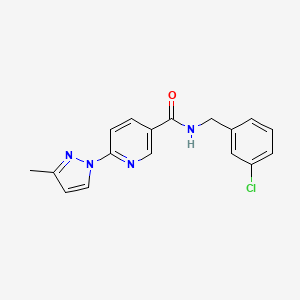

![1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2425769.png)

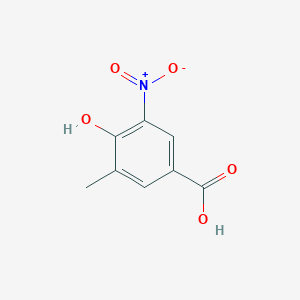

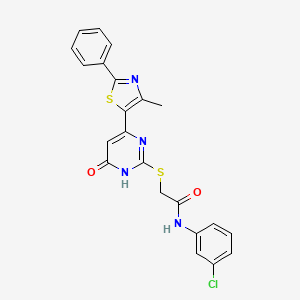
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)
